molecular formula C11H12N4O2S B5131173 N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide CAS No. 62236-03-7

N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5131173
CAS No.: 62236-03-7
M. Wt: 264.31 g/mol
InChI Key: SAHOYASMQQJYDN-UHFFFAOYSA-N
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Description

N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that features a thiadiazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-acetylpyridine with thiosemicarbazide in the presence of acetic acid can yield the desired thiadiazole derivative . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated sites.

    Substitution: Substituted derivatives with various functional groups attached.

Scientific Research Applications

N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
  • 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide

Uniqueness

N-(4-Acetyl-5-(pyridin-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of a thiadiazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-acetyl-2-pyridin-3-yl-2H-1,3,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-7(16)13-11-14-15(8(2)17)10(18-11)9-4-3-5-12-6-9/h3-6,10H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHOYASMQQJYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CN=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387129
Record name ST50898561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62236-03-7
Record name ST50898561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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